molecular formula C24H45N3O B4254251 4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine

4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine

Cat. No.: B4254251
M. Wt: 391.6 g/mol
InChI Key: VOTKVPYXHZVXPM-UHFFFAOYSA-N
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Description

“4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[45]decan-2-yl]-2,2-dimethylpropyl]morpholine” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine” typically involves multiple steps, including:

    Formation of the spiro linkage: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclohexylmethyl group: This step may involve alkylation reactions using cyclohexylmethyl halides.

    Incorporation of the dimethyl and morpholinyl groups: These groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

“4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.

Scientific Research Applications

“4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and could be studied for its effects on biological systems.

    Medicine: It could be investigated for potential therapeutic applications, such as drug development.

    Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of “4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine” would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The compound may interact with specific receptors in biological systems.

    Enzyme inhibition: It may inhibit the activity of certain enzymes.

    Pathway modulation: It could modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro compounds: Other spiro compounds with similar structures.

    Cyclohexylmethyl derivatives: Compounds with cyclohexylmethyl groups.

    Morpholinyl derivatives: Compounds with morpholinyl groups.

Uniqueness

“4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4

Properties

IUPAC Name

4-[3-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N3O/c1-23(2,18-25-13-15-28-16-14-25)19-27-12-10-24(21-27)9-6-11-26(20-24)17-22-7-4-3-5-8-22/h22H,3-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTKVPYXHZVXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)CN2CCC3(C2)CCCN(C3)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine
Reactant of Route 4
4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine
Reactant of Route 5
4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine
Reactant of Route 6
4-[3-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2,2-dimethylpropyl]morpholine

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